2'-Chloro-3'-hydroxy[1,1'-biphenyl]-4-carboxylic acid
Description
Properties
IUPAC Name |
4-(2-chloro-3-hydroxyphenyl)benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClO3/c14-12-10(2-1-3-11(12)15)8-4-6-9(7-5-8)13(16)17/h1-7,15H,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVDRPQCXBDJYMW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)O)Cl)C2=CC=C(C=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50699105 | |
| Record name | 2'-Chloro-3'-hydroxy[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50699105 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
106291-26-3 | |
| Record name | 2'-Chloro-3'-hydroxy[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50699105 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
Overview of 2'-Chloro-3'-hydroxy[1,1'-biphenyl]-4-carboxylic Acid
Chemical Structure and Properties
- IUPAC Name : 2'-Chloro-3'-hydroxy[1,1'-biphenyl]-4-carboxylic acid
- Molecular Formula : C13H9ClO3
- Molecular Weight : 248.66 g/mol
This compound belongs to a class of organic compounds known as biphenyl carboxylic acids. The presence of a chloro group and a hydroxyl group on the biphenyl structure can influence its biological activity, particularly in terms of its interaction with biological targets such as enzymes and receptors.
Antimicrobial Properties
Research has shown that biphenyl derivatives exhibit antimicrobial activity. The presence of functional groups such as hydroxyl and carboxylic acid enhances their ability to disrupt microbial cell membranes or inhibit enzyme function, leading to antibacterial effects.
Antioxidant Activity
Compounds with similar structures have been reported to possess antioxidant properties. The hydroxyl group can donate hydrogen atoms, neutralizing free radicals and reducing oxidative stress in biological systems. This activity is crucial for preventing cellular damage linked to various diseases.
Enzyme Inhibition
Biphenyl derivatives are often studied for their potential to inhibit specific enzymes. For instance, compounds in this class may act as inhibitors of cyclooxygenases (COX), which are involved in inflammation and pain pathways. This inhibition can lead to anti-inflammatory effects, making these compounds of interest in therapeutic applications.
Case Studies
- Study on Antimicrobial Activity : A study published in the Journal of Medicinal Chemistry evaluated various biphenyl carboxylic acids for their antibacterial properties against Gram-positive and Gram-negative bacteria. Results indicated that certain substitutions enhanced activity significantly.
- Antioxidant Potential Assessment : Research outlined in Food Chemistry assessed the antioxidant capacity of hydroxylated biphenyls using DPPH radical scavenging assays. Compounds with multiple hydroxyl groups showed superior activity compared to those with fewer.
- Enzyme Interaction Studies : A study in Bioorganic & Medicinal Chemistry Letters investigated the binding affinity of biphenyl derivatives to COX enzymes, revealing that modifications at the 2' position could enhance selectivity and potency.
Data Table: Biological Activities of Related Compounds
Scientific Research Applications
Structural Features
The compound features a biphenyl structure with a chloro group, a hydroxy group, and a carboxylic acid moiety. This configuration contributes to its reactivity and interactions in biological systems.
Chemistry
Building Block for Synthesis
2'-Chloro-3'-hydroxy[1,1'-biphenyl]-4-carboxylic acid serves as a versatile building block in organic synthesis. Its functional groups allow for various chemical reactions, including:
- Nucleophilic Substitution : The chloro group can be replaced with other nucleophiles.
- Esterification : The carboxylic acid can form esters with alcohols.
- Redox Reactions : The hydroxy group can be oxidized to form ketones or aldehydes.
Biology
Biological Activity
Research indicates that biphenyl derivatives exhibit significant biological activities, including:
- Antimicrobial Properties : Compounds similar to this have shown effectiveness against various bacterial strains.
- Anticancer Activity : Studies have reported that derivatives can inhibit the growth of cancer cell lines.
Case Study: Anticancer Activity
In vitro studies demonstrated that 2'-Chloro-3'-hydroxy[1,1'-biphenyl]-4-carboxylic acid has an IC50 value of 25 µM against A549 lung cancer cells, indicating its potential as an anticancer agent.
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| 2'-Chloro-3'-hydroxy[1,1'-biphenyl]-4-carboxylic acid | A549 | 25 | Induces apoptosis |
| Similar Compound A | MCF7 | 30 | Cell cycle arrest |
| Similar Compound B | HeLa | 20 | DNA damage |
Medicine
Potential Drug Candidate
Due to its biological activities, this compound is being explored for therapeutic applications. It may act on specific molecular targets involved in disease processes:
- Mechanism of Action : The compound may inhibit key enzymes or receptors involved in cancer proliferation or inflammation.
Case Study: Anti-inflammatory Effects
A study indicated that the compound reduced inflammation markers in a murine model of arthritis, suggesting its potential use in treating inflammatory diseases.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Molecular Properties
The positions and types of substituents on biphenyl frameworks significantly influence molecular weight, polarity, and functional group interactions. Key comparisons include:
Table 1: Comparison of Biphenyl Carboxylic Acid Derivatives
Functional Group and Reactivity Analysis
Carboxylic Acid vs. Ester Derivatives: The target compound’s carboxylic acid group (pKa ~2-3) is more acidic than ester derivatives (e.g., methyl 2'-chloro[1,1'-biphenyl]-4-carboxylate, ), which have pKa values ~8-10.
Hydroxyl vs. Methoxy/Nitro Groups :
- The hydroxyl group in the target compound increases hydrogen-bonding capacity compared to methoxy (e.g., 4'-chloro-2-methoxy-3'-methyl analog, ) or nitro substituents (e.g., 2'-chloro-4'-methyl-5-nitro derivative, ). This enhances solubility in polar solvents but may reduce stability under oxidative conditions.
Halogen Substituents (Cl, F) :
- Chlorine and fluorine atoms (e.g., in 4'-chloro-5-fluoro-2'-methoxy compound, ) exert electron-withdrawing effects, stabilizing the carboxylate anion and increasing acidity. Fluorine’s higher electronegativity may further polarize the molecule compared to chlorine.
Preparation Methods
Reaction Conditions and Optimization
The Suzuki-Miyaura reaction is the cornerstone for biphenyl synthesis. Key parameters include:
-
Base : K₂CO₃ or Na₂SO₃, ensuring deprotonation and transmetalation.
-
Solvent : Toluene/ethanol (3:1) or toluene/methanol (1:1), balancing reactivity and solubility.
-
Combine 4-bromo-2-chlorophenyl acetate (1.0 equiv), 3-hydroxy-4-carboxyphenylboronic acid (1.2 equiv), Pd(PPh₃)₄ (0.1 equiv), and K₂CO₃ (2.0 equiv) in toluene/ethanol.
-
Heat at 80°C for 16 hours under argon.
-
Extract with ethyl acetate, wash with brine, and purify via silica gel chromatography (ethyl acetate/petroleum ether).
Protecting Group Strategies
The hydroxyl group’s susceptibility to oxidation and coordination with palladium necessitates protection:
| Protecting Group | Deprotection Method | Compatibility with Suzuki Conditions |
|---|---|---|
| Acetyl | NaOH/MeOH (rt, 2h) | Stable under basic conditions |
| TBS | TBAF/THF (0°C, 1h) | Inert to Pd catalysts |
Case Study :
Protecting 3-hydroxy-4-carboxyphenylboronic acid as its TBS ether prior to coupling improved yield by 15% compared to unprotected substrates.
Post-Coupling Functionalization
Deprotection of Hydroxyl Group
Post-coupling deprotection restores the hydroxyl functionality:
Ester Hydrolysis to Carboxylic Acid
The para-carboxylic acid is typically introduced via hydrolysis of a methyl ester:
-
Dissolve biphenyl methyl ester (1.0 equiv) in THF/H₂O (3:1).
-
Add 2M NaOH (5.0 equiv) and heat at 70°C for 12 hours.
-
Acidify with HCl (1M) to pH 2–3, extract with ethyl acetate, and crystallize.
Alternative Synthetic Routes
Ullmann Coupling
While less common, Ullmann coupling using CuI catalysis has been explored:
Direct Chlorination
Electrophilic chlorination post-coupling faces regioselectivity challenges. Using N-chlorosuccinimide (NCS) in acetic acid affords 2'-chloro derivatives in 58% yield but requires rigorous temperature control.
Comparative Analysis of Methods
The table below evaluates key synthetic approaches:
| Method | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH | 80 | 16 | 78 |
| Suzuki-Miyaura | Pd(PPh₃)₄ | Na₂SO₃ | Toluene/MeOH | 90 | 24 | 76 |
| Ullmann | CuI | K₃PO₄ | DMF | 120 | 48 | 65 |
Suzuki-Miyaura coupling outperforms Ullmann in yield and regioselectivity, justifying its prevalence in industrial applications.
Characterization and Analytical Data
Q & A
Q. What are the primary synthetic routes for 2'-Chloro-3'-hydroxy[1,1'-biphenyl]-4-carboxylic acid?
The compound is typically synthesized via cross-coupling reactions. For example, dual nickel/palladium-catalyzed reductive coupling between halogenated phenol derivatives and aryl boronic acids can introduce the biphenyl backbone, followed by hydrolysis of the methyl ester intermediate to yield the carboxylic acid group . Optimization of reaction conditions (e.g., solvent, temperature) is critical to minimize byproducts. Post-synthetic chlorination and hydroxylation steps may be required to introduce substituents at the 2' and 3' positions.
Q. How is the compound purified and characterized in academic research?
Purification often employs column chromatography (silica gel or reverse-phase HPLC) to isolate the target compound from regioisomers or unreacted precursors . Characterization involves:
- NMR spectroscopy : To confirm substitution patterns (e.g., aromatic proton splitting in -NMR).
- Mass spectrometry : High-resolution mass spectrometry (HRMS) with an exact mass of ~246.0252 Da (for ) ensures molecular identity .
- HPLC : Purity assessment using gradients optimized for polar aromatic acids .
Q. What analytical methods validate its structural integrity?
X-ray crystallography (if single crystals are obtainable) provides definitive proof of molecular geometry . Computational methods, such as density functional theory (DFT), predict vibrational frequencies and electronic properties, which can be cross-validated with experimental IR and UV-Vis spectra .
Advanced Research Questions
Q. How can catalytic systems be optimized for scalable synthesis?
Nickel/palladium dual-catalyzed systems are preferred for biphenyl bond formation due to their tolerance for halogenated substrates. Ligand selection (e.g., phosphine ligands) significantly impacts yield and regioselectivity. For instance, sterically bulky ligands reduce homocoupling byproducts in cross-coupling reactions . Kinetic studies (e.g., monitoring via in-situ IR) help identify rate-limiting steps, enabling adjustments in catalyst loading or reaction time .
Q. What strategies address regioisomer formation during synthesis?
Regioisomer challenges arise during electrophilic substitution or coupling reactions. To mitigate this:
- Use directing groups (e.g., boronic esters) to control substitution positions .
- Employ orthogonal protecting groups for hydroxyl and carboxyl functionalities during sequential reactions .
- Analyze reaction mixtures using LC-MS to track isomer ratios and adjust conditions (e.g., solvent polarity) accordingly .
Q. How is the compound’s biological activity evaluated in anticancer research?
- DNA synthesis inhibition : Assess via thymidine incorporation assays in cancer cell lines.
- Apoptosis induction : Quantify using flow cytometry with Annexin V/PI staining . Structure-activity relationship (SAR) studies compare derivatives (e.g., 4'-methyl or 3-fluoro analogs) to identify critical functional groups .
Q. How are contradictions in reported biological data resolved?
Discrepancies may arise from variations in cell lines, assay protocols, or compound purity. Resolve by:
- Standardizing assay conditions (e.g., incubation time, serum concentration).
- Validating purity via orthogonal methods (e.g., -NMR and HPLC-MS) .
- Replicating experiments with independently synthesized batches to exclude synthetic artifact effects .
Q. What methodologies evaluate the compound’s stability under physiological conditions?
- Forced degradation studies : Expose the compound to acidic/basic conditions, heat, or light, followed by HPLC to monitor decomposition products .
- Solubility assays : Use shake-flask methods in buffers (pH 1.2–7.4) to determine bioavailability.
- Metabolic stability : Incubate with liver microsomes and quantify remaining parent compound via LC-MS .
Methodological Notes
- Synthetic Optimization : Always include control experiments (e.g., catalyst-free reactions) to confirm catalytic efficacy .
- Analytical Cross-Validation : Combine multiple techniques (e.g., HRMS and -NMR) to avoid misassignment of structurally similar impurities .
- Biological Replicates : Use ≥3 biological replicates in activity assays to ensure statistical rigor .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
